1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea
Description
This compound is a urea derivative featuring a fused benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural elements include:
- 3,3-Dimethyl and 4-oxo substituents on the oxazepine ring, which influence conformational rigidity and electronic properties.
- A naphthalen-1-ylmethyl group attached to the urea moiety, contributing to hydrophobicity and steric bulk.
The naphthyl group in this compound may enhance binding affinity to hydrophobic pockets in biological targets, while the oxazepine core provides a unique scaffold compared to traditional aromatic or aliphatic urea derivatives.
Properties
IUPAC Name |
1-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-23(2)14-29-20-11-10-17(12-19(20)26-21(23)27)25-22(28)24-13-16-8-5-7-15-6-3-4-9-18(15)16/h3-12H,13-14H2,1-2H3,(H,26,27)(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPSOQNEABYWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo-oxazepine ring system: This can be achieved through the cyclization of a suitable precursor, such as a substituted aniline, with a carbonyl compound under acidic or basic conditions.
Introduction of the naphthalene moiety: This step involves the reaction of the benzo-oxazepine intermediate with a naphthalene derivative, often through a nucleophilic substitution reaction.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or the reduction of the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural, physicochemical, and functional properties of the target compound with structurally related urea derivatives and heterocyclic systems reported in the literature.
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocyclic Systems :
- The target compound’s benzo[b][1,4]oxazepine core distinguishes it from tetrahydroimidazopyridine (e.g., 1l, 2d) and tetrahydrobenzo[b]thiophene (e.g., 7a-d) scaffolds. Oxygen and nitrogen in the oxazepine ring may enhance hydrogen-bonding capacity compared to sulfur-containing thiophene derivatives .
Functional Groups: The naphthalen-1-ylmethyl group in the target compound is bulkier and more hydrophobic than the phenethyl or benzyl groups in imidazopyridine derivatives (1l, 2d) . This could improve membrane permeability but reduce aqueous solubility.
Physicochemical Properties :
- Melting points for imidazopyridine derivatives (215–245°C) suggest moderate crystallinity, while the target compound’s melting point is unreported but likely influenced by its rigid oxazepine core and naphthyl group.
- Molecular weights of analogs range from ~500–720 g/mol, with the target compound expected to fall within this range based on its structure.
Synthetic Complexity :
- Compounds like 3b require multi-step syntheses due to hybrid coumarin-thiazole-piperazine motifs, whereas the target compound’s synthesis may focus on regioselective functionalization of the oxazepine ring.
Biological Activity
1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzoxazepines and exhibits a range of biological activities that make it a candidate for further research in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 324.4 g/mol. The structure includes a fused bicyclic system that contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.4 g/mol |
| CAS Number | 921540-32-1 |
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as an inhibitor in several therapeutic targets.
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have reported that these compounds can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. For instance:
- Squalene Synthase Inhibition : Similar compounds have shown IC50 values ranging from 45 nM to 170 nM against squalene synthase in different species, suggesting potential cholesterol biosynthesis inhibition .
Case Studies
Several case studies have highlighted the efficacy of related compounds in treating specific conditions:
- Cholesterol Biosynthesis : A study demonstrated that related benzoxazepines could effectively reduce cholesterol levels in animal models by inhibiting key enzymes involved in the biosynthetic pathway.
- Antiparasitic Activity : Compounds structurally similar to the target molecule have shown promising results against Trypanosoma cruzi with IC50 values around 0.67 µM, indicating their potential use in treating Chagas disease .
The proposed mechanism of action for this class of compounds includes:
- Binding to Active Sites : The unique structural features allow for effective binding to enzyme active sites, inhibiting their function.
- Modulation of Signaling Pathways : These compounds may also interfere with cellular signaling pathways involved in cell proliferation and apoptosis.
Q & A
Q. What are the key synthetic routes and critical steps for preparing this compound?
The synthesis typically involves multi-step processes, including:
- Formation of the benzoxazepine core via cyclization under reflux conditions using polar aprotic solvents (e.g., dimethylformamide) .
- Introduction of the naphthalenylmethylurea moiety via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like palladium for cross-coupling .
- Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) to isolate the target compound . Critical steps: Protecting group strategies for the urea linkage and optimization of reaction times to prevent byproduct formation .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Nuclear Magnetic Resonance (NMR) : and NMR spectra are used to verify substituent positions and hydrogen bonding in the urea group .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and isotopic patterns .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydrobenzooxazepine core and naphthalene orientation .
Q. What initial biological screening assays are recommended for this compound?
- In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines to evaluate antiproliferative activity .
- Enzyme inhibition studies : Target kinases or histone deacetylases (HDACs) based on structural analogs with similar urea and oxazepine moieties .
- Solubility and stability tests : Assess pharmacokinetic suitability using HPLC under physiological pH conditions .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH stability : Urea linkages are prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, requiring buffered solutions for storage .
- Thermal stability : Decomposition observed above 150°C via thermogravimetric analysis (TGA), suggesting refrigeration for long-term storage .
Q. What are the solubility properties in common organic solvents and aqueous buffers?
- High solubility : In DMSO and DMF due to polar urea and aromatic groups .
- Low aqueous solubility : Requires co-solvents (e.g., PEG-400) for in vivo studies. Solubility in phosphate-buffered saline (PBS) is <0.1 mg/mL at 25°C .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized using statistical experimental design?
- Design of Experiments (DoE) : Factors like temperature, solvent ratio, and catalyst loading are varied systematically. Response surface methodology (RSM) identifies optimal conditions (e.g., 72% yield improvement via microwave-assisted synthesis at 100°C for 30 minutes) .
- Purification refinement : Gradient elution in HPLC with C18 columns resolves co-eluting impurities .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-response reevaluation : Confirm activity thresholds using standardized protocols (e.g., IC values against multiple cell lines) .
- Structural-activity relationship (SAR) studies : Compare with analogs (e.g., thiophene vs. naphthalene substituents) to isolate critical pharmacophores .
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding specificity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to HDACs or kinase ATP pockets using AutoDock Vina, guided by crystallographic data from analogous urea derivatives .
- Molecular dynamics (MD) : Assess stability of protein-ligand complexes over 100-ns simulations in explicit solvent models .
- Quantum mechanical calculations : Evaluate electron density maps to optimize substituent electronegativity for target affinity .
Q. How can derivatives be designed to improve metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute the naphthalene group with bicyclic heteroaromatics (e.g., quinoline) to reduce CYP450-mediated oxidation .
- Prodrug strategies : Introduce hydrolyzable esters at the urea nitrogen to enhance oral bioavailability .
- Fragment-based drug design : Merge fragments from high-throughput screening (HTS) hits to balance lipophilicity and solubility .
Q. What advanced analytical techniques resolve batch-to-batch variability in purity?
- LC-MS/MS : Detects trace impurities (<0.1%) via multiple reaction monitoring (MRM) .
- Chiral HPLC : Ensures enantiomeric purity if asymmetric centers are present .
- Elemental analysis : Validates stoichiometry discrepancies caused by residual solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
